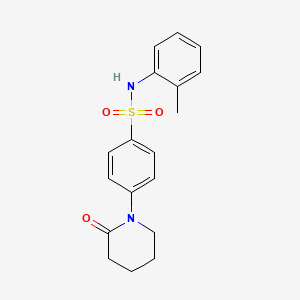![molecular formula C16H16N2O3 B5179792 3-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5179792.png)
3-{[(3-methylphenoxy)acetyl]amino}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(3-methylphenoxy)acetyl]amino}benzamide is a chemical compound that has been widely studied in scientific research for its potential applications in various fields. This compound is also known as MPABA and is a derivative of benzamide. The unique structure of MPABA has led to its use in various scientific studies, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
The mechanism of action of MPABA is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins, including histone deacetylases (HDACs) and protein kinases. These enzymes and proteins play important roles in various cellular processes, including gene expression, cell signaling, and cell division. By inhibiting these enzymes and proteins, MPABA may disrupt these processes and lead to cell death or other physiological effects.
Biochemical and Physiological Effects:
MPABA has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that MPABA can inhibit cell growth and induce cell death in various cancer cell lines. In vivo studies have shown that MPABA can reduce tumor growth and improve survival rates in animal models of cancer. MPABA has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
MPABA has several advantages as a research tool, including its unique structure, which allows for the development of specific assays and probes. MPABA is also relatively easy to synthesize and purify, making it a cost-effective option for research laboratories. However, MPABA has some limitations, including its low solubility in aqueous solutions, which can limit its use in certain experiments. MPABA also has potential toxicity, which must be carefully considered when using it in experiments.
未来方向
There are several future directions for research on MPABA. One potential area of research is the development of new derivatives of MPABA with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of research is the investigation of the mechanism of action of MPABA and its potential targets in different cellular processes. MPABA may also have potential applications in other fields, such as materials science and nanotechnology, which should be explored in future studies.
Conclusion:
In conclusion, 3-{[(3-methylphenoxy)acetyl]amino}benzamide is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. Its unique structure and properties have led to its use in various studies, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on MPABA may lead to the development of new drugs and materials with potential applications in various fields.
合成方法
The synthesis of MPABA involves the reaction between 3-methylphenol and phosgene to form 3-methylphenyl chloroformate, which is then reacted with 3-aminobenzamide to form MPABA. This synthesis method has been studied extensively, and various modifications have been made to improve the yield and purity of MPABA.
科学研究应用
MPABA has been used in various scientific studies due to its potential applications in different fields. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. MPABA has also been used in the development of new materials, such as polymers and nanoparticles, for drug delivery and other applications.
属性
IUPAC Name |
3-[[2-(3-methylphenoxy)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11-4-2-7-14(8-11)21-10-15(19)18-13-6-3-5-12(9-13)16(17)20/h2-9H,10H2,1H3,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOQVWCTAAFXFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B5179718.png)
![[5-(2-methoxy-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5179728.png)
![{4-bromo-2-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B5179735.png)
![4-[3-(4-benzyl-1-piperazinyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5179738.png)
![2-amino-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5179740.png)
![2-chloro-N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5179764.png)
![N-(2,4-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5179771.png)
![2,2'-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)imino]diethanol](/img/structure/B5179781.png)

![6-amino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5179799.png)
![2-[{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(2-thienylmethyl)amino]ethanol](/img/structure/B5179802.png)
![ethyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B5179808.png)
![5-chloro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B5179810.png)
